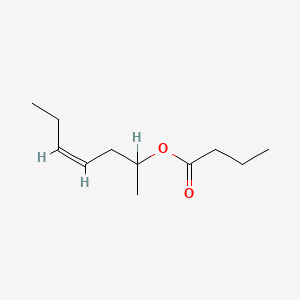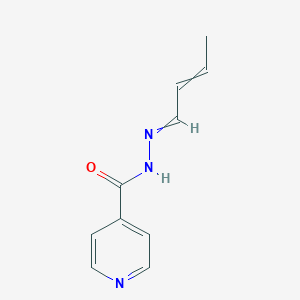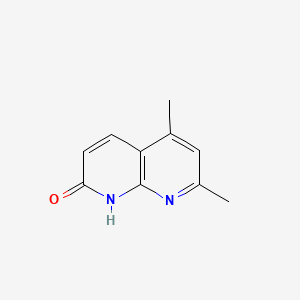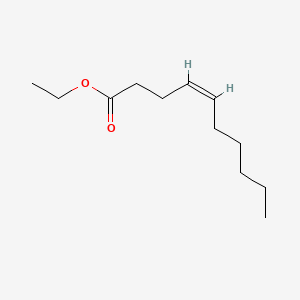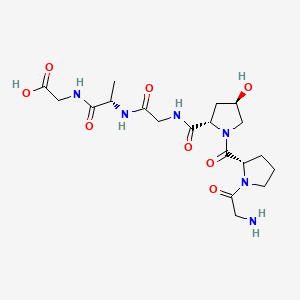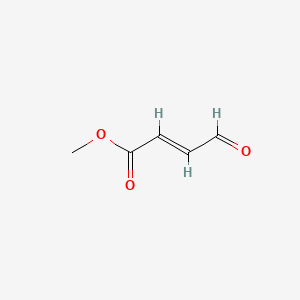
Methyl 4-oxo-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-2-butenoate , also known as methyl acetylacrylate , is an organic compound with the chemical formula C5H6O3 . It belongs to the class of α,β-unsaturated ketones and esters. The compound exhibits a β-keto functionality due to the presence of both a carbonyl group and a double bond in its structure .
Synthesis Analysis
The synthesis of This compound involves various methods, including Claisen condensation , acylation , and base-catalyzed reactions . One common approach is the reaction between ethyl acetoacetate and an appropriate acid chloride or anhydride . This process yields the desired methyl ester .
Molecular Structure Analysis
The molecular structure of This compound consists of a β-keto group (4-oxo) and an unsaturated double bond (2-butenoate). The compound adopts a planar geometry , allowing for resonance stabilization of the carbonyl group. The E-isomer is the most stable configuration .
Chemical Reactions Analysis
- Michael Addition : This compound participates in Michael addition reactions with nucleophiles, such as enamines . These reactions lead to the formation of new carbon-carbon bonds and are useful in the synthesis of complex molecules . Hydrolysis : Under acidic or basic conditions, the ester linkage in This compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
Methyl 4-oxo-2-butenoate has been studied for its utility in chemical synthesis. Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, including this compound, using aldol-condensation. These methods yield a broad range of substrates and are significant due to their simplicity and the accessibility of starting materials (Uguen et al., 2021).
Analytical Applications
The compound has been employed in analytical chemistry. For instance, Gatti et al. (1990) investigated its use as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) analysis of biologically important thiols (Gatti et al., 1990).
Biomedical Research
In biomedical research, Matarlo et al. (2016) explored the use of a derivative, Methyl 4-Oxo-4-phenylbut-2-enoate, showing its in vivo activity against MRSA and inhibiting MenB in the bacterial menaquinone biosynthesis pathway (Matarlo et al., 2016).
Catalysis and Organic Reactions
The compound has been involved in studies of catalysis and organic reactions. Hayashi et al. (1991) reported asymmetric reactions of enamines with this compound, using chiral titanium reagents, illustrating its importance in stereocontrolled synthetic chemistry (Hayashi et al., 1991).
Antitumor Properties
Additionally, compounds derived from 4-oxo-butenoic acid, such as 4-oxo-2-butenoic acid methyl ester derivatives, have been identified as having anti-tumor properties against breast carcinoma (Miles et al., 1958).
Wirkmechanismus
Eigenschaften
| 7327-99-3 | |
Molekularformel |
C5H6O3 |
Molekulargewicht |
114.10 g/mol |
IUPAC-Name |
methyl 4-oxobut-2-enoate |
InChI |
InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h2-4H,1H3 |
InChI-Schlüssel |
CRBJVPSOOMDSPT-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)/C=C/C=O |
SMILES |
COC(=O)C=CC=O |
Kanonische SMILES |
COC(=O)C=CC=O |
| 7327-99-3 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


